molecular formula C5H14N2O2S B1382958 3-Amino-2,2-dimethylpropane-1-sulfonamide CAS No. 1936178-42-5

3-Amino-2,2-dimethylpropane-1-sulfonamide

Cat. No. B1382958
CAS RN: 1936178-42-5
M. Wt: 166.24 g/mol
InChI Key: OLBPMWSTQVZVBA-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropane-1-sulfonamide (AMPS) is an organic compound that has been studied for its potential applications in various areas of scientific research. AMPS is a sulfonamide, which is a type of compound that is created by the reaction of an amide with a sulfonic acid. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Analysis

Sulfonamide derivatives, including compounds similar to 3-Amino-2,2-dimethylpropane-1-sulfonamide, have been extensively studied for their tautomeric behavior, which is critical to their pharmaceutical and biological activities. For instance, 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, a sulfonamide derivative, shows variations in its molecular conformations, significantly impacting its pharmaceutical properties. These conformations have been studied using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods (Erturk, Gumus, Dikmen, & Alver, 2016).

Sulfonamide Synthesis and Receptor Interaction

Novel methods have been developed for the synthesis of sulfonamides, leading to compounds with high potency at specific receptors. For instance, new sulfonamide structures have been synthesized showing significant activity at adenosine A2B receptors, indicating the potential of sulfonamide derivatives in therapeutic applications (Yan et al., 2006).

Chiral Applications in Organic Chemistry

Chiral 1,3-amino sulfonamides have been synthesized and used as ligands for catalytic enantioselective reactions, showcasing the importance of sulfonamide derivatives in producing chiral compounds, which are essential in the development of certain pharmaceuticals (Hirose, Sugawara, & Kodama, 2011).

Contribution to Drug Metabolism Studies

Sulfonamide derivatives play a crucial role in understanding drug metabolism. For instance, studies using Actinoplanes missouriensis have produced mammalian metabolites of sulfonamide drugs, aiding in the structural characterization and understanding of drug metabolism pathways (Zmijewski et al., 2006).

Nonlinear Optical Studies

Sulfonamide derivatives have been studied for their nonlinear optical properties, indicating potential applications in developing nonlinear optical materials. The solvent-dependent nonlinear optical studies suggest that these compounds can be used in various optical applications (Shahid et al., 2018).

properties

IUPAC Name

3-amino-2,2-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4,6H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPMWSTQVZVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936178-42-5
Record name 3-amino-2,2-dimethylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethylpropane-1-sulfonamide
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Reactant of Route 6
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